molecular formula C8H6Cl2N2O2 B12801859 N-(3,5-dichloro-4-formamidophenyl)formamide CAS No. 6327-50-0

N-(3,5-dichloro-4-formamidophenyl)formamide

Katalognummer: B12801859
CAS-Nummer: 6327-50-0
Molekulargewicht: 233.05 g/mol
InChI-Schlüssel: SOZUUUSZOVMMKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichloro-4-formamidophenyl)formamide is an organic compound characterized by the presence of two formamide groups attached to a dichlorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-4-formamidophenyl)formamide typically involves the reaction of 3,5-dichloroaniline with formic acid or formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under acidic conditions to facilitate the formation of the formamide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dichloro-4-formamidophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, amines, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-(3,5-dichloro-4-formamidophenyl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,5-dichloro-4-formamidophenyl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,5-dichloro-4-formamidophenyl)formamide is unique due to the presence of two formamide groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

6327-50-0

Molekularformel

C8H6Cl2N2O2

Molekulargewicht

233.05 g/mol

IUPAC-Name

N-(3,5-dichloro-4-formamidophenyl)formamide

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-1-5(11-3-13)2-7(10)8(6)12-4-14/h1-4H,(H,11,13)(H,12,14)

InChI-Schlüssel

SOZUUUSZOVMMKP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)NC=O)Cl)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.